molecular formula C6H3BrFN3 B2571910 2-Azido-1-bromo-3-fluorobenzene CAS No. 1834571-10-6

2-Azido-1-bromo-3-fluorobenzene

Cat. No.: B2571910
CAS No.: 1834571-10-6
M. Wt: 216.013
InChI Key: BXTQQZCPTMIHGM-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-3-fluorobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an aromatic compound with a benzene ring substituted with azido, bromo, and fluoro groups. The presence of these substituents imparts distinct reactivity and functionality to the molecule, making it valuable in various fields of study.

Mechanism of Action

Target of Action

The primary target of 2-Azido-1-bromo-3-fluorobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair) at the benzylic position . The exact nature of these reactions can depend on the specific conditions and reactants involved .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aromatic compounds. The compound can participate in reactions that modify the structure of aromatic compounds, potentially affecting their biological activity . The downstream effects of these transformations can vary widely, depending on the specific aromatic compounds involved and the nature of the modifications introduced .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical reactions it participates in and the specific aromatic compounds it interacts with. By modifying the structure of these compounds, this compound could potentially alter their biological activity, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the compound’s reactivity and the rate of its reactions . Additionally, the presence of other molecules can also influence the compound’s action, as they can act as competing nucleophiles or leaving groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-bromo-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN3) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitro or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), potassium fluoride (KF), cesium fluoride (CsF), N-bromosuccinimide (NBS).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted benzene derivatives.

    Reduction: Amino derivatives.

    Oxidation: Nitro derivatives and other oxidized products.

Scientific Research Applications

2-Azido-1-bromo-3-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-fluorobenzene: Similar structure but lacks the azido group.

    2-Azido-1-fluorobenzene: Similar structure but lacks the bromo group.

    2-Azido-1-bromobenzene: Similar structure but lacks the fluoro group.

Uniqueness

2-Azido-1-bromo-3-fluorobenzene is unique due to the presence of all three substituents (azido, bromo, and fluoro) on the benzene ring. This combination imparts distinct reactivity and functionality, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-azido-1-bromo-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTQQZCPTMIHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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